4-Methoxyphenyl benzenesulfonate
Overview
Description
4-Methoxyphenyl benzenesulfonate is a chemical compound with the molecular formula C14H14O4S . It is used in various chemical reactions and has several applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps. One method involves the use of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors . The synthesis process involves the development of various benzenesulfonic acid-derived compounds that are evaluated as competitive inhibitors of hNE .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray diffraction analysis . The molecular formula of this compound is C14H14O4S .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it has been used in the synthesis of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H14O4S), molecular weight, melting point, boiling point, and density .Scientific Research Applications
Nonlinear Optical Materials
- Second-Order Nonlinear Optics : 4-Methoxyphenyl benzenesulfonate derivatives, such as 4-amino-1-methylpyridinium benzenesulfonate salts, have been synthesized and analyzed for their potential in second-order nonlinear optics. These compounds exhibit noncentrosymmetric structures, which are essential for nonlinear optical applications (Anwar et al., 2000).
Novel Compounds and Crystal Structures
- Synthesis of Chiral Compounds : Research has led to the unexpected synthesis of novel chiral compounds such as (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate. These findings expand the understanding of chemical reactions and molecular structures (M. H. Al–Douh, 2012).
Pharmacological Applications
- Antibacterial Agents : Some benzenesulfonamides derived from this compound have shown potential as antibacterial agents, particularly against Escherichia coli. This application is significant for developing new therapeutic agents (M. Abbasi et al., 2019).
Photodynamic Therapy
- Antimalarial and Anticancer Activities : Derivatives like 4-methoxyphenyl p-toluenesulfonate have been studied for their selective antimalarial and anticancer properties. Such research contributes to the development of targeted treatments in photodynamic therapy (L. M. Betts et al., 2006).
Chemical Synthesis
- Catalysts in Polymerization : Compounds containing this compound have been used as catalysts in the copolymerization of acrylates with ethene. This application is significant in the field of polymer chemistry (K. Skupov et al., 2007).
Environmental Applications
- Biodegradation of Azo Dyes : Studies have shown that compounds like this compound can be degraded by certain microorganisms, which is relevant for environmental remediation and waste treatment (A. Paszczynski et al., 1992).
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzenesulfonate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Future research could focus on the development of new synthesis methods and applications for 4-Methoxyphenyl benzenesulfonate. For instance, one study discusses the importance of terminated groups in 9,9-bis (4-methoxyphenyl)-substituted fluorene-based hole transport materials for highly efficient organic–inorganic hybrid and all-inorganic perovskite solar cells . This suggests potential applications of this compound in the field of solar energy.
properties
IUPAC Name |
(4-methoxyphenyl) benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-11-7-9-12(10-8-11)17-18(14,15)13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYAFRHAZWRCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365033 | |
Record name | 4-methoxyphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98116-80-4 | |
Record name | 4-methoxyphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.